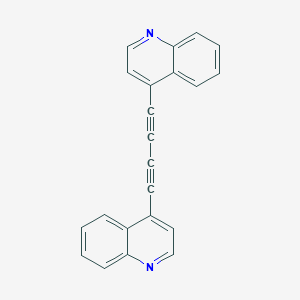
Quinoline, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butadiyne linkage between two quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of two quinoline units through a butadiyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts to form the butadiyne linkage. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moieties, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated butadiyne linkages.
Substitution: Substituted quinoline derivatives with various functional groups attached to the quinoline rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The butadiyne linkage and quinoline moieties can facilitate interactions with these targets, potentially disrupting their normal functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis-Benzaldehyde: Similar structure with benzaldehyde groups instead of quinoline moieties.
Benzenamine, 4,4’-(1,3-butadiyne-1,4-diyl)bis[N,N-diphenyl-]: Contains benzenamine units instead of quinoline.
Uniqueness
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its specific combination of quinoline moieties and butadiyne linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
831235-69-9 |
|---|---|
Formule moléculaire |
C22H12N2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
4-(4-quinolin-4-ylbuta-1,3-diynyl)quinoline |
InChI |
InChI=1S/C22H12N2/c1(7-17-13-15-23-21-11-5-3-9-19(17)21)2-8-18-14-16-24-22-12-6-4-10-20(18)22/h3-6,9-16H |
Clé InChI |
ZRFKNNJXUFNRQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C#CC#CC3=CC=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


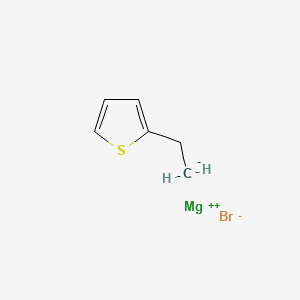
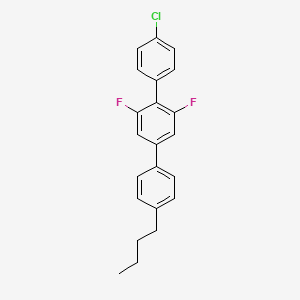

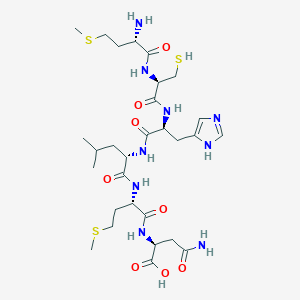


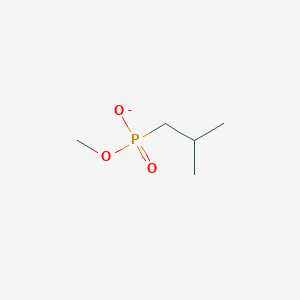
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
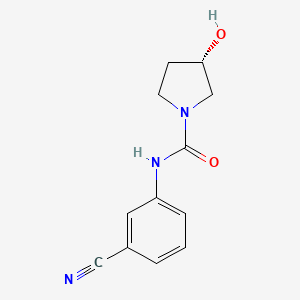
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
